molecular formula C21H21N3O4S B2785745 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide CAS No. 869346-65-6

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide

Cat. No.: B2785745
CAS No.: 869346-65-6
M. Wt: 411.48
InChI Key: RETVOWTWFCILLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a synthetic small molecule characterized by a 2,3-dihydro-1,4-benzodioxin core linked to an imidazole-2-sulfanylacetamide moiety substituted with a 4-methoxybenzyl group.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-26-17-5-2-15(3-6-17)13-24-9-8-22-21(24)29-14-20(25)23-16-4-7-18-19(12-16)28-11-10-27-18/h2-9,12H,10-11,13-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETVOWTWFCILLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=CN=C2SCC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Imidazole Ring: The imidazole ring can be synthesized via a condensation reaction involving an aldehyde and an amine.

    Coupling Reactions: The benzodioxin and imidazole intermediates are then coupled using a sulfanylacetamide linker, often under the influence of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions might target the imidazole ring or other reducible functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions might include the use of strong bases or acids, depending on the nature of the substituents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C23H19N5O5SC_{23}H_{19}N_{5}O_{5}S and features a unique structure that combines a benzodioxin moiety with an imidazole derivative. Its intricate design allows for interactions with biological targets, making it a candidate for therapeutic applications.

Anticancer Activity

Research indicates that derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide exhibit promising anticancer properties. In vitro studies have demonstrated cytotoxic effects against various human cancer cell lines. For instance, certain derivatives showed significant inhibition of cervical cancer (SISO) and bladder cancer (RT-112) cell lines with IC50 values indicating potent activity .

Enzyme Inhibition

The compound has been explored for its ability to inhibit key enzymes related to metabolic disorders. Notably, derivatives have been tested against α-glucosidase and acetylcholinesterase, showing potential for treating Type 2 diabetes mellitus and Alzheimer's disease . The structure-activity relationship (SAR) studies suggest that modifications to the benzodioxin or imidazole components can enhance enzyme inhibition.

Screening Libraries

This compound is included in several screening libraries for drug discovery. It is part of a collection of over 300,000 compounds used to identify new therapeutic agents . The compound's unique structure makes it a valuable candidate for high-throughput screening processes.

Structure-Based Drug Design

The structural complexity of this compound allows for its use in structure-based drug design (SBDD). Computational modeling techniques can be employed to predict how modifications might improve binding affinity to target proteins involved in disease pathways . This approach accelerates the identification of lead compounds in pharmaceutical research.

Synthesis and Biological Testing

A study conducted on the synthesis of various derivatives starting from N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) highlighted the versatility of this compound in generating new biologically active molecules . The synthesized compounds were subjected to biological testing against several targets, demonstrating varied degrees of efficacy depending on structural modifications.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide would depend on its specific biological target. Generally, compounds with imidazole rings can interact with enzymes or receptors, modulating their activity. The benzodioxin ring might contribute to the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycles: The target compound’s imidazole ring contrasts with thiadiazole () and thienopyrimidine () cores, altering electron density and hydrogen-bonding capacity.
  • Substituent Position : The 4-methoxybenzyl group in the target compound may enhance metabolic stability compared to the 3-methoxy analog (CAS 688335-72-0), as para-substitutions often reduce steric hindrance in receptor binding .

Pharmacological and Physicochemical Properties

  • Solubility : Imidazole derivatives (e.g., target compound) generally exhibit moderate aqueous solubility due to polar sulfanyl and acetamide groups. Thiadiazole analogs may show reduced solubility due to increased hydrophobicity .
  • Bioactivity: Imidazole derivatives (target and CAS 688335-72-0) are associated with kinase inhibition and antimicrobial activity, influenced by methoxy substitution patterns . Thienopyrimidine derivatives () demonstrate potent tyrosine kinase inhibition, attributed to the planar fused-ring system and ketone functionality .
  • Metabolic Stability : The 4-methoxy group in the target compound may confer slower hepatic clearance compared to ortho- or meta-substituted analogs, as para-substitutions are less prone to oxidative demethylation .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a compound that has garnered attention for its potential biological activities. This article discusses its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of Intermediate Compounds : The initial step involves the reaction of N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) with various sulfonyl chlorides to yield sulfonamide derivatives.
  • Formation of Imidazole Derivative : The incorporation of imidazole moieties is achieved through reactions with bromoacetyl derivatives.
  • Final Compound Formation : The final product is synthesized by combining the sulfonamide and imidazole derivatives under specific conditions to yield the target compound.

Antimicrobial Activity

Recent studies have demonstrated that compounds related to this compound exhibit significant antimicrobial properties. For example:

  • Screening Against Bacteria : Compounds derived from similar structures were screened against various strains of bacteria including Gram-positive and Gram-negative species. Significant activity was noted particularly in compounds with imidazole rings, which are known for their ability to disrupt bacterial cell membranes .

Enzyme Inhibition

The compound has also shown potential as an enzyme inhibitor:

  • Acetylcholinesterase Inhibition : In vitro studies indicate that certain derivatives can inhibit acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's disease. This inhibition suggests a possible therapeutic application in cognitive enhancement .

Pharmacological Implications

Given its structural characteristics, this compound may possess a range of pharmacological activities:

Activity Type Potential Effects References
AntimicrobialEffective against Gram-positive and negative bacteria
Enzyme InhibitionInhibits AChE; potential for Alzheimer's treatment
Anti-inflammatoryMay reduce inflammation based on related compounds

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Study on Neuroprotective Effects : A study involving a derivative similar to N-(2,3-dihydrobenzo[1,4]-dioxin) showed promising results in enhancing cognitive function in animal models of Alzheimer's disease.
  • Antimicrobial Efficacy : Another study reported that a related compound exhibited significant antimicrobial activity against resistant bacterial strains, suggesting potential for development into new antibiotics.

Q & A

Q. What are the recommended synthetic routes for this compound, and what experimental conditions optimize yield?

  • Methodological Answer: Synthesis typically involves multi-step reactions:
  • Step 1: React 2,3-dihydrobenzo[1,4]dioxin with acyl/sulfonyl chlorides (e.g., imidazole-linked sulfonyl chlorides) under basic conditions (e.g., Na₂CO₃) to form intermediates .
  • Step 2: Couple intermediates via nucleophilic substitution or thiol-ene reactions. Temperature control (60–80°C) and anhydrous solvents (e.g., DMF, THF) improve yields .
  • Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (>95%) .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodological Answer:
  • NMR (¹H/¹³C): Assign peaks for benzodioxin (δ 4.2–4.5 ppm, OCH₂), imidazole (δ 7.1–7.8 ppm), and sulfanyl-acetamide (δ 3.8–4.0 ppm, SCH₂) .
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺) with <5 ppm error .
  • IR: Validate sulfanyl (C-S, ~650 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups .

Q. What preliminary biological assays are suitable for activity screening?

  • Methodological Answer:
  • Antimicrobial: Use microdilution assays (MIC determination) against S. aureus and E. coli .
  • Anticancer: Screen via MTT assays (e.g., IC₅₀ on MCF-7 cells) .
  • Anti-inflammatory: Measure TNF-α/IL-6 inhibition in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer:
  • Substituent Variation: Modify the 4-methoxyphenyl group (e.g., replace with halogenated or nitro groups) to assess impact on bioactivity .
  • Scaffold Hybridization: Fuse benzodioxin with pyrimidine or quinoline moieties to enhance target affinity .
  • Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding modes with targets like COX-2 or EGFR .

Q. How can crystallographic data resolve contradictions in reported biological activities?

  • Methodological Answer:
  • Single-Crystal X-ray Diffraction: Determine 3D structure using SHELXL (e.g., space group, torsion angles) to validate stereochemistry .
  • Electron Density Maps: Analyze hydrogen bonds (e.g., amide-NH∙∙∙O) to confirm active conformations .
  • Correlate with Bioassays: Compare polymorphic forms (e.g., Form I vs. Form II) to explain variable IC₅₀ values .

Q. What strategies mitigate low yield in the sulfanyl-acetamide coupling step?

  • Methodological Answer:
  • Catalyst Optimization: Use Pd(OAc)₂/Xantphos for C-S bond formation under mild conditions .
  • Protecting Groups: Temporarily protect imidazole-NH with Boc to prevent side reactions .
  • Solvent Screening: Test polar aprotic solvents (e.g., DMSO) to stabilize transition states .

Q. How can metabolic stability be assessed in preclinical models?

  • Methodological Answer:
  • In Vitro: Use liver microsomes (human/rat) to measure t₁/₂ and identify CYP450 isoforms via inhibition assays .
  • In Vivo: Administer compound to rodents and analyze plasma (LC-MS/MS) for parent compound/metabolites .
  • Structural Modifications: Introduce fluorine or methyl groups to block metabolic hotspots (e.g., para-methoxy oxidation) .

Data Contradiction Analysis

Q. How to address discrepancies in reported antimicrobial vs. anticancer potency?

  • Methodological Answer:
  • Dose-Response Curves: Re-test under standardized conditions (e.g., same cell lines, media) .
  • Target Selectivity: Perform kinase profiling (Eurofins KinaseScan) to identify off-target effects .
  • Solubility Adjustments: Use co-solvents (e.g., Cremophor EL) to ensure consistent bioavailability across assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.